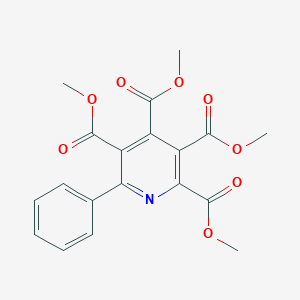
2,2',3,4,4',5-Hexachlorodiphenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,3,4,4’,5-Hexachlorodiphenyl ether is a chlorinated organic compound with the molecular formula C12H4Cl6O It belongs to the class of polychlorinated diphenyl ethers, which are known for their stability and persistence in the environment
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,4,4’,5-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired level of chlorination.
Industrial Production Methods
Industrial production of 2,2’,3,4,4’,5-Hexachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in reactors designed to handle large volumes of reactants and products. The use of advanced separation techniques ensures the purity of the final product.
化学反応の分析
Types of Reactions
2,2’,3,4,4’,5-Hexachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated phenols and other oxidation products.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and other nucleophiles facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chlorinated phenols, while reduction can produce less chlorinated diphenyl ethers.
科学的研究の応用
2,2’,3,4,4’,5-Hexachlorodiphenyl ether has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the study of polychlorinated compounds.
Biology: Research on its biological effects helps understand the impact of chlorinated compounds on living organisms.
Medicine: Studies investigate its potential toxicological effects and mechanisms of action.
Industry: It is used in the production of flame retardants and other industrial chemicals.
作用機序
The mechanism of action of 2,2’,3,4,4’,5-Hexachlorodiphenyl ether involves its interaction with cellular components. It can bind to proteins and enzymes, disrupting normal cellular functions. The compound’s high lipophilicity allows it to accumulate in fatty tissues, leading to prolonged biological effects. The exact molecular targets and pathways are still under investigation, but it is known to affect the endocrine system and other critical biological processes.
類似化合物との比較
Similar Compounds
- 2,2’,4,4’,5,5’-Hexachlorodiphenyl ether
- 2,2’,4,4’,5,6-Hexachlorodiphenyl ether
- 2,2’,3,4,4’,5’-Hexachlorobiphenyl
Uniqueness
2,2’,3,4,4’,5-Hexachlorodiphenyl ether is unique due to its specific chlorination pattern, which influences its chemical properties and biological effects. Compared to other similar compounds, it has distinct reactivity and environmental persistence, making it a compound of particular interest in environmental and toxicological studies.
特性
CAS番号 |
71585-36-9 |
|---|---|
分子式 |
C12H4Cl6O |
分子量 |
376.9 g/mol |
IUPAC名 |
1,2,3,4-tetrachloro-5-(2,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-5-1-2-8(6(14)3-5)19-9-4-7(15)10(16)12(18)11(9)17/h1-4H |
InChIキー |
LDPJEMNNPDFBCQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


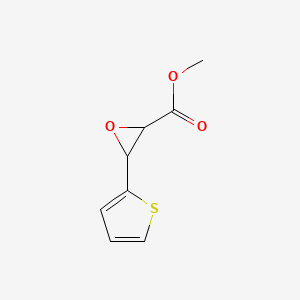
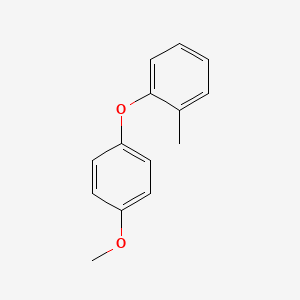
![(1'S,2'S,3'S,10b'R)-3'-(2,4-dichlorobenzoyl)-2'-(2-ethoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14135824.png)
![N-[2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethyl]-1-thiophen-2-ylethanamine](/img/structure/B14135828.png)
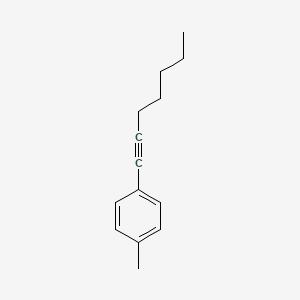
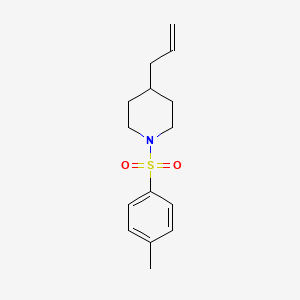
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B14135846.png)
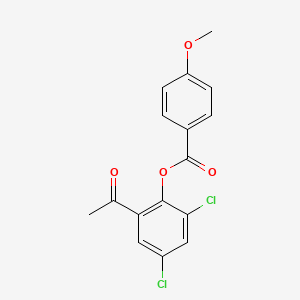
![3-Chloro-N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B14135858.png)
![N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-valine](/img/structure/B14135864.png)
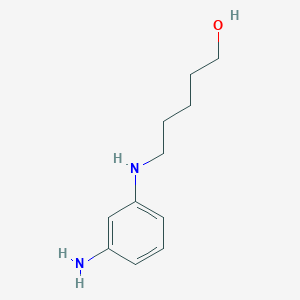
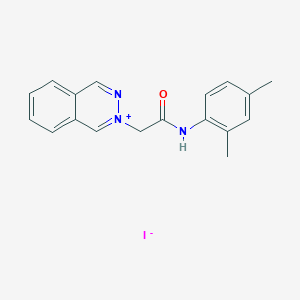
![6-Chloro-pyrazolo[1,5-A]pyrimidine-2-carbonylchloride](/img/structure/B14135879.png)
